Phe-Leu Demonstrates 28-Fold Superior ACE Inhibitory Potency Compared to Its Retro-Sequence Analog Leu-Phe
L-Phenylalanyl-L-leucine (Phe-Leu) exhibits markedly higher potency as an angiotensin I-converting enzyme (ACE) inhibitor compared to its sequence isomer, L-leucyl-L-phenylalanine (Leu-Phe). In an in vitro assay, the IC₅₀ of Phe-Leu was determined to be 13.6 µM, while Leu-Phe was 28-fold less potent with an IC₅₀ of 383.2 µM [1]. Furthermore, the inhibition mechanism was distinct: Phe-Leu acted as a non-competitive inhibitor, whereas Leu-Phe exhibited competitive inhibition [1].
| Evidence Dimension | ACE Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13.6 µM |
| Comparator Or Baseline | L-leucyl-L-phenylalanine (Leu-Phe): IC₅₀ = 383.2 µM |
| Quantified Difference | 28-fold difference in potency; Non-competitive vs. competitive inhibition |
| Conditions | In vitro ACE inhibition assay using peptides isolated from chum salmon muscle hydrolysate [1] |
Why This Matters
For research focused on ACE inhibition, procuring Phe-Leu over its retro-sequence analog is essential to achieve a 28-fold more potent and mechanistically distinct effect, ensuring assay sensitivity and reproducibility.
- [1] Ono, S., Hosokawa, M., Miyashita, K., & Takahashi, K. (2006). Inhibition properties of dipeptides from salmon muscle hydrolysate on angiotensin I-converting enzyme. International Journal of Food Science & Technology, 41(4), 383–386. View Source
